molecular formula C12H9NO B12861180 [4-(2-Furyl)phenyl]acetonitrile

[4-(2-Furyl)phenyl]acetonitrile

Cat. No.: B12861180
M. Wt: 183.21 g/mol
InChI Key: UDMKDCOJNJVVON-UHFFFAOYSA-N
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Description

[4-(2-Furyl)phenyl]acetonitrile is an organic compound characterized by the presence of a furan ring attached to a phenyl group, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Furyl)phenyl]acetonitrile can be achieved through several methods. One common approach involves the reaction of 4-bromophenylacetonitrile with 2-furylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

[4-(2-Furyl)phenyl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[4-(2-Furyl)phenyl]acetonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(2-Furyl)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to the inhibition of enzymes or receptors involved in disease processes. The furan ring and nitrile group play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Benzyl cyanide: Similar structure but lacks the furan ring.

    4-Fluorophenylacetonitrile: Contains a fluorine atom instead of the furan ring.

    2-Furylacetonitrile: Lacks the phenyl group.

Uniqueness

[4-(2-Furyl)phenyl]acetonitrile is unique due to the presence of both the furan and phenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

2-[4-(furan-2-yl)phenyl]acetonitrile

InChI

InChI=1S/C12H9NO/c13-8-7-10-3-5-11(6-4-10)12-2-1-9-14-12/h1-6,9H,7H2

InChI Key

UDMKDCOJNJVVON-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)CC#N

Origin of Product

United States

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